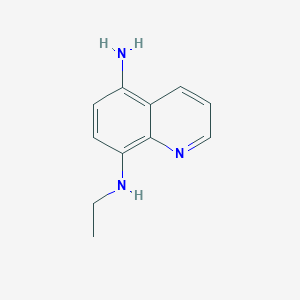

8-N-Ethylquinoline-5,8-diamine

Beschreibung

Historical Context of Quinoline Derivatives in Organic Chemistry

The study of quinoline derivatives traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol," meaning "white oil" in Greek. This landmark discovery established the foundation for what would become one of the most extensively studied classes of heterocyclic compounds in organic chemistry. The subsequent identification and characterization of quinoline by French chemist Charles Gerhardt in 1842, who obtained the compound through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, further solidified the importance of this bicyclic nitrogen-containing system. The apparent discrepancies between Runge's and Gerhardt's compounds, which were later resolved by August Hoffmann's demonstration that the differences arose from impurities rather than structural variations, highlighted the early challenges in characterizing complex heterocyclic systems.

The evolution of quinoline chemistry throughout the nineteenth and twentieth centuries was marked by the development of numerous synthetic methodologies that established predictable routes to substituted quinoline derivatives. Classical approaches such as the Skraup synthesis, utilizing ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, and the Combes quinoline synthesis, employing anilines and β-diketones, provided reliable access to various quinoline frameworks. These methodological advances enabled systematic exploration of structure-activity relationships within the quinoline family, ultimately leading to the identification of biologically active compounds including quinine and over 200 quinoline and quinazoline alkaloids found in nature. The recognition that quinoline itself possesses limited direct applications, while its derivatives demonstrate remarkable utility across diverse fields, established the paradigm that drives contemporary quinoline research.

The industrial significance of quinoline derivatives became apparent through their widespread application in pharmaceuticals, agrochemicals, and materials science. Coal tar remains the principal commercial source of quinoline, reflecting both the compound's natural abundance and the economic viability of extraction-based production methods. However, the environmental considerations associated with quinoline processing, particularly its classification as an environmental contaminant in facilities processing oil shale or coal, have necessitated the development of more sustainable synthetic approaches and effective remediation strategies. The discovery that certain microorganisms, such as Rhodococcus species Strain Q1, can readily degrade quinoline has provided valuable insights into potential biodegradation pathways for environmental cleanup applications.

Structural Significance of 8-Amino Substituents in Heterocyclic Systems

The incorporation of amino substituents at the 8-position of the quinoline ring system represents a particularly significant structural modification that profoundly influences both the electronic properties and reactivity profile of the resulting compounds. The strategic placement of an amino group at this position creates a unique bidentate coordination environment that has proven invaluable in transition metal catalysis applications. The 8-aminoquinoline framework has emerged as one of the most widely utilized N,N-bidentate directing groups in modern synthetic chemistry, enabling highly selective functionalizations that would otherwise be challenging to achieve. This directing group capability stems from the favorable geometry that allows simultaneous coordination of both the quinoline nitrogen and the 8-amino nitrogen to metal centers, creating stable chelate complexes that facilitate regioselective transformations.

The electronic influence of the 8-amino substituent extends beyond its coordinating properties to fundamentally alter the electron density distribution within the quinoline aromatic system. This modification enhances the nucleophilicity of specific ring positions while simultaneously providing additional sites for hydrogen bonding interactions and electrophilic attack. Research has demonstrated that 8-aminoquinoline derivatives exhibit distinct reactivity patterns compared to their unsubstituted counterparts, particularly in reactions involving electrophilic aromatic substitution and nucleophilic addition processes. The presence of the amino group also introduces possibilities for further derivatization through standard amine chemistry, including alkylation, acylation, and condensation reactions that can generate libraries of structurally related compounds.

The synthesis of 8-aminoquinoline derivatives has been facilitated by the development of sophisticated methodologies that take advantage of the unique reactivity patterns associated with this substitution pattern. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective tools for constructing complex 8-aminoquinoline systems, although researchers have noted specific limitations when the products possess excellent chelating character, potentially capturing catalytic palladium from its original ligands and thereby terminating the reaction. Alternative synthetic strategies, including microwave-assisted protocols and the use of alternative metal catalysts, have been developed to address these challenges and expand the scope of accessible 8-aminoquinoline derivatives.

Motivations for Studying this compound in Contemporary Research

The investigation of this compound represents a convergence of several important trends in contemporary heterocyclic chemistry and medicinal research. This compound, characterized by the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 grams per mole, embodies the principles of rational drug design through its incorporation of multiple amine functionalities that can serve as hydrogen bond donors and acceptors. The presence of both 5-amino and 8-N-ethylamino substituents creates a compound with enhanced water solubility and potential for biological activity compared to simpler quinoline derivatives. Current research has identified this compound as having significant potential in enzyme inhibition studies, particularly targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival and replication.

The synthetic accessibility of this compound through established quinoline chemistry protocols makes it an attractive target for pharmaceutical development programs. Research has demonstrated that the compound can be synthesized through multiple pathways, including intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines. These reactions can be conducted under aerobic conditions utilizing catalysts such as stannic chloride or indium chloride, providing practical synthetic routes that are amenable to scale-up for industrial applications. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents further enhance its utility as a research tool and potential therapeutic agent.

Contemporary research interest in this compound is also driven by its potential applications in materials science and coordination chemistry. The multiple nitrogen atoms present in the molecule provide numerous sites for metal coordination, suggesting possible applications in the development of metal-organic frameworks, catalytic systems, and sensing devices. The compound's ability to chelate metal ions has been identified as a key property that may be exploited in the design of selective metal ion sensors and extraction agents. Furthermore, the structural similarity to established bioactive quinoline derivatives positions this compound as a valuable scaffold for structure-activity relationship studies aimed at optimizing biological activity while minimizing potential adverse effects.

Eigenschaften

IUPAC Name |

8-N-ethylquinoline-5,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-13-10-6-5-9(12)8-4-3-7-14-11(8)10/h3-7,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXICSUQDPHFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Scheme Highlights

- Starting from quinoline-5,8-dione derivatives, selective reduction steps transform keto groups into amino groups.

- Alkylation or amination at the nitrogen (position 8) is achieved using alkyl halides or amines, with alkyl groups ranging from C1 to C6, including ethyl.

- The process involves reagents such as phosphorus oxychloride (POCl3) for chlorination steps and palladium-catalyzed hydrogenation for reduction.

- Sequential addition of sodium azide (NaN3) and sodium borohydride (NaBH4) enables conversion of intermediates to diamine derivatives.

Reaction Conditions and Yields

- Reactions are typically carried out under reflux or controlled temperature conditions.

- Use of solvents like pyridine and dimethylformamide (DMF) is common.

- The method allows for stereoisomeric control and pharmaceutically acceptable salt formation.

- Overall yields vary depending on the specific substituents and reaction step but are generally moderate to high.

Preparation via Palladium-Catalyzed N-Arylation and Amination

A research article published in Arkivoc (2022) describes an efficient microwave-assisted palladium-catalyzed Buchwald-Hartwig amination method to prepare 8-aminoquinoline derivatives, which can be adapted for 8-N-ethyl substitution.

Key Features of the Method

- Starting materials: 8-bromo-2-methylquinoline or related quinoline halides.

- Catalysts: Palladium complexes with BINAP ligand under microwave irradiation.

- Bases: Sodium tert-butoxide (NaOtBu) commonly used.

- Solvents: Toluene or similar high-boiling solvents.

- Reaction times: 2–4 hours under microwave heating at ~120 °C.

- Subsequent oxidation steps (Riley oxidation with SeO2) to introduce aldehyde functionalities if needed.

Advantages

- High selectivity and yields (60–90%) for various N,N-dialkylaminoquinoline derivatives.

- Scalability and reproducibility.

- Avoids formation of undesired regioisomers common in nitration-based routes.

- Suitable for synthesizing a library of derivatives with different alkyl or aryl substituents.

Example Data Table of Yields for Selected Aminoquinoline Derivatives

| Compound | Starting Amine | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 8-(N,N-dimethylamino)quinoline-2-carbaldehyde | Dimethylamine | 4 | 60 | Flash chromatography |

| 8-(N-methyl-N-picolylamino)quinoline-2-carbaldehyde | N-methylpicolylamine | 3 | 67 | Preparative HPLC |

| 8-(Morpholinyl)quinoline | Morpholine | 3 | 67 | Flash chromatography |

Note: These compounds are structurally related and the methodology can be adapted to introduce ethyl groups at the nitrogen.

Alternative Synthetic Routes and Considerations

- Nitration followed by reduction and alkylation : This classical method has lower yields and regioselectivity issues, making it less favorable for 8-N-ethylquinoline-5,8-diamine synthesis.

- Intramolecular Mitsunobu reaction and N-arylation : Used for complex side chains but less common for simple ethyl substitution.

- Betti reaction and condensation methods : More suited for hydroxyquinoline derivatives, less relevant here.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Quinoline-5,8-dione reduction | Quinoline-5,8-dione derivatives | POCl3, NaN3, NaBH4, Pd catalyst | Good stereocontrol, moderate-high yield | Multi-step, requires careful handling |

| Pd-catalyzed N-arylation | 8-Bromoquinoline derivatives | Pd/BINAP, NaOtBu, microwave heating | High selectivity, scalable | Requires Pd catalyst, ligand cost |

| Nitration-reduction-alkylation | 2-Methylquinoline | HNO3 nitration, reduction, alkylation | Simple reagents | Low yield, regioisomer formation |

Research Findings and Practical Notes

- Microwave-assisted Pd-catalyzed amination is currently the most efficient and versatile method for preparing 8-aminoquinoline derivatives with alkyl substitutions, including ethyl groups.

- The quinoline-5,8-dione intermediate route provides a robust platform for introducing diamine functionalities with control over substitution pattern and stereochemistry.

- Reaction monitoring by NMR and chromatographic techniques ensures purity and structural confirmation.

- Purification typically involves flash chromatography or preparative HPLC depending on scale and product properties.

- Handling of reagents like POCl3 and NaN3 requires appropriate safety precautions due to their corrosive and toxic nature.

Analyse Chemischer Reaktionen

8-N-Ethylquinoline-5,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include stannous chloride dihydrate, indium powder, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of N-propargyl aniline derivatives using stannous chloride dihydrate in ethanol can yield quinoline-8-amines .

Wissenschaftliche Forschungsanwendungen

8-N-Ethylquinoline-5,8-diamine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of various organic compounds . In biology and medicine, it is used as a ligand for coordination chemistry and as an agent for treating various diseases . Additionally, it has applications in industrial processes, particularly in the synthesis of heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 8-N-Ethylquinoline-5,8-diamine involves its interaction with molecular targets and pathways. As a derivative of quinoline, it is likely to interact with enzymes and proteins involved in various biological processes. For example, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The specific molecular targets and pathways for this compound may vary depending on its application.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

Positional Isomerism : N⁶ vs. N⁸ substitution alters electronic profiles, impacting reactivity and biological target interactions .

Core Modifications: Isoquinoline derivatives exhibit distinct synthetic accessibility and electronic properties compared to quinoline analogs .

Catalytic Challenges: Pd-catalyzed C-N coupling yields (e.g., 43% for quinolines) suggest room for optimization compared to isoquinoline routes .

Biologische Aktivität

Overview

8-N-Ethylquinoline-5,8-diamine, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: 105297-30-1

- Molecular Formula: C11H12N2

- Molecular Weight: 176.23 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation: It can bind to various receptors, altering signaling pathways that contribute to cell proliferation and apoptosis.

- DNA Interaction: Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound possesses considerable potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.2 |

| A549 (Lung Cancer) | 4.5 |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that it outperformed standard antibiotics against multi-drug resistant strains of bacteria .

- Anticancer Research : In a comparative study involving various quinoline derivatives, this compound demonstrated superior cytotoxic effects on breast cancer cells compared to conventional chemotherapeutics like doxorubicin.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies ethyl and amine substituents (e.g., δ ~2.5 ppm for ethyl CH₂, δ ~6–9 ppm for aromatic protons) .

- IR : Detect NH/OH stretches (~3200–3500 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions in chelation efficiency data?

Advanced

Discrepancies often arise from:

- Variable reaction conditions : Control pH, solvent polarity, and metal ion concentration to standardize chelation assays .

- Structural heterogeneity : Use X-ray crystallography or EXAFS to verify binding modes .

- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring replicates (n ≥ 3) and outlier removal (e.g., Grubbs’ test) .

What are the primary research applications of this compound?

Q. Basic

- Antimalarial agents : Quinoline-5,8-diones inhibit parasite growth via redox cycling or metal chelation .

- Fluorescent probes : 8-amidoquinoline derivatives detect metal ions (e.g., Zn²⁺) via turn-on fluorescence .

- Enzyme inhibitors : Structural analogs (e.g., MPS1 inhibitors) show antitumor activity .

How do substituents influence photophysical properties in probe design?

Q. Advanced

- Electron-donating groups (e.g., –NH₂) enhance fluorescence quantum yield by stabilizing excited states .

- Steric effects : Bulky substituents (e.g., ethyl groups) reduce aggregation-induced quenching .

- Solvatochromism : Measure λₑₓ/λₑₘ shifts in solvents of varying polarity to assess probe sensitivity .

What thermodynamic properties govern its stability in solution?

Q. Basic

- Thermal stability : Decomposition occurs above 145°C; monitor via TGA/DSC .

- Solubility : LogP values predict partitioning in aqueous/organic phases; adjust using co-solvents (e.g., DMSO) .

- Hydrolysis resistance : Stability assays (HPLC) under acidic/basic conditions guide formulation .

Which computational methods predict target interactions?

Q. Advanced

- Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., MPS1) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : Analyze ligand–protein dynamics (e.g., RMSD, binding free energy) over 100+ ns trajectories .

How should purification be optimized post-synthesis?

Q. Basic

- Recrystallization : Use methanol/water mixtures to remove unreacted amines; slow cooling enhances crystal purity .

- Column chromatography : Silica gel (hexane/EtOAc gradient) separates regioisomers .

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.